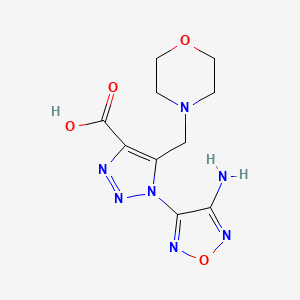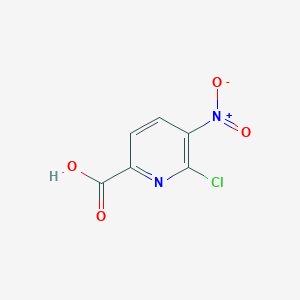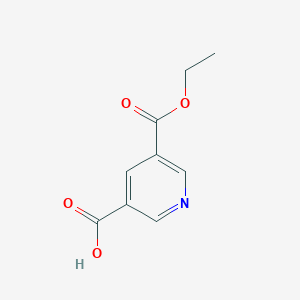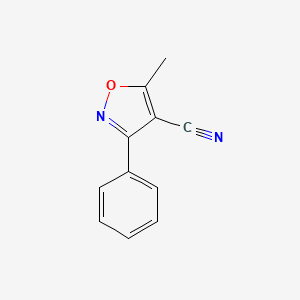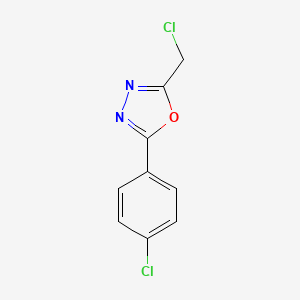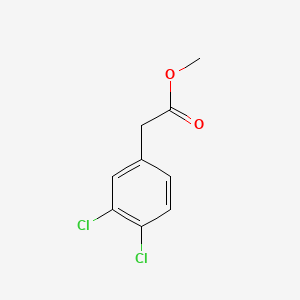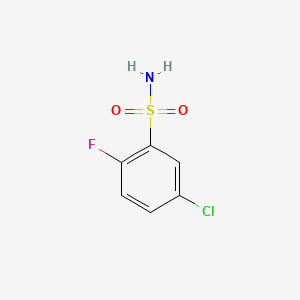![molecular formula C14H11ClO2 B1349249 2-(3'-氯-[1,1'-联苯]-4-基)乙酸 CAS No. 5001-94-5](/img/structure/B1349249.png)
2-(3'-氯-[1,1'-联苯]-4-基)乙酸
描述
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro substituent on one of the phenyl rings and an acetic acid moiety attached to the other phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用机制
Target of Action
Similar compounds have been known to target enzymes involved in the synthesis of prostaglandins .
Mode of Action
It’s worth noting that similar compounds have been known to interact with their targets through electrophilic aromatic substitution reactions .
Biochemical Pathways
Related compounds have been known to affect the synthesis of prostaglandins .
Pharmacokinetics
Similar compounds have been known to undergo reactions at the benzylic position, which could potentially influence their pharmacokinetic properties .
Result of Action
Similar compounds have been known to possess anticancer properties .
Action Environment
It’s worth noting that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .
生化分析
Biochemical Properties
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biochemical properties. These temporal changes can impact the overall efficacy and safety of this compound in experimental settings .
Dosage Effects in Animal Models
The effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These pathways can also influence metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to various organelles, influencing its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloroacetyl group onto the biphenyl ring.
Hydrolysis: The chloroacetylated biphenyl is then subjected to hydrolysis under acidic or basic conditions to yield 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro substituent on the biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolysis.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Nitration: 2-(3’-Nitro-[1,1’-biphenyl]-4-yl)acetic acid.
Sulfonation: 2-(3’-Sulfo-[1,1’-biphenyl]-4-yl)acetic acid.
Halogenation: 2-(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid.
相似化合物的比较
- 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(3’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid
Comparison:
- Structural Differences: The position and type of substituents on the biphenyl ring can significantly affect the chemical and physical properties of the compounds.
- Reactivity: The presence of different substituents can influence the reactivity of the compounds in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique properties of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid make it particularly suitable for specific research and industrial applications.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYYGQTZEFSDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362628 | |
| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-94-5 | |
| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


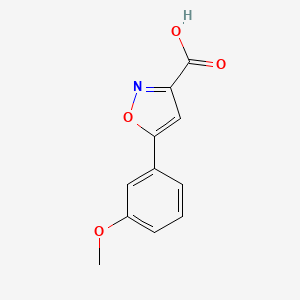
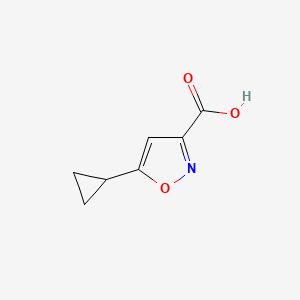
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

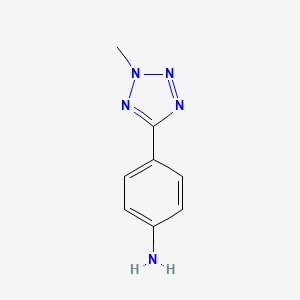
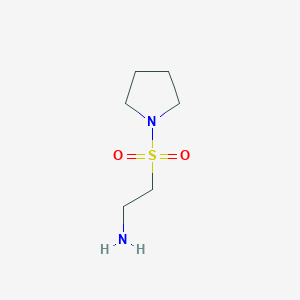
![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)
